5-Methyl-1,4-thiazepane-1,1-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
5-methyl-1,4-thiazepane 1,1-dioxide |
InChI |
InChI=1S/C6H13NO2S/c1-6-2-4-10(8,9)5-3-7-6/h6-7H,2-5H2,1H3 |
InChI Key |
UQBXDLRTMVKIQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCS(=O)(=O)CCN1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 1,4 Thiazepane 1,1 Dione and Its Analogues
Classical Approaches to Thiazepane Ring Formationnih.govnih.govfigshare.com
Traditional methods for the synthesis of the thiazepane core often rely on well-established cyclization and ring expansion reactions. These methods have been foundational in providing access to a range of thiazepane derivatives.
One of the classical strategies for constructing the thiazepane ring involves the intramolecular cyclization of linear precursors containing a sulfonyl group. Alkanesulfonyl chlorides, which can be prepared from the corresponding thiols or disulfides via oxidation, are common starting materials in these reactions. researchgate.net The reaction of a suitably functionalized sulfonyl chloride with an amine can lead to the formation of a sulfonamide, which can then undergo intramolecular cyclization to form the thiazepane ring.
The general approach involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.com For the synthesis of thiazepanes, this would typically involve a bifunctional linear molecule containing both an amine and a sulfonyl chloride precursor, or a related reactive group that can undergo an intramolecular nucleophilic substitution. For instance, the cyclization of α-haloalkanesulfonamides in the presence of a base is a known method for forming cyclic sultams. researchgate.net
A prevalent method for the synthesis of 1,4-thiazepanones, which are precursors to 1,4-thiazepanes, involves the cyclization of cysteamine (B1669678) or its derivatives with α,β-unsaturated esters. nih.gov While traditional methods using this approach can take several days and result in low yields, recent improvements have focused on using more reactive esters, such as trifluoroethyl esters, to shorten reaction times to under three hours and improve yields. nih.gov The resulting 1,4-thiazepanone can then be reduced to the corresponding 1,4-thiazepane (B1286124). nih.gov
| Precursor 1 | Precursor 2 | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Alkanesulfonyl Chloride | Cyclic Imine | - | β-sultam derivatives | researchgate.net |
| Cysteamine | α,β-unsaturated ester | Base | 1,4-Thiazepanone | nih.gov |
| 2-aminoethanesulfonyl chloride hydrochloride | - | Potassium carbonate, Ethyl acetate | Cyclic sultam | researchgate.net |
An alternative to direct cyclization is the expansion of smaller, pre-existing heterocyclic rings. This strategy often leverages the ring strain of smaller heterocycles, such as thiiranes (three-membered rings) and thietanes (four-membered rings), to drive the formation of the larger, more stable seven-membered thiazepane ring. researchgate.net
Thiiranes can undergo ring expansion to form a variety of larger heterocyclic products, including seven-membered rings. researchgate.net These expansions can proceed through various mechanisms, including insertion, as well as nucleophilic or electrophilic ring opening followed by cyclization. researchgate.net The regioselectivity of nucleophilic ring-opening in unsymmetrical thiiranes is generally controlled by steric hindrance, with the nucleophile attacking the less substituted carbon atom. researchgate.net
Similarly, thietanes can also serve as precursors for seven-membered heterocycles through ring expansion reactions. researchgate.net Electrophilic ring expansion is a common pathway for thietanes. researchgate.net A specific example involves a two-step, one-pot synthesis of benzo[f] nih.govresearchgate.netthiazepine 1,1-dioxides, which begins with a visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes to form an azetidine, followed by a Lewis acid-catalyzed ring expansion. rsc.org While this example leads to a benzo-fused thiazepine, the principle of ring expansion from a four-membered to a seven-membered ring is demonstrated.
Strategies involving the formal cross-dimerization between three-membered aza heterocycles and three- or four-membered ring ketones have also been developed to assemble diverse N-heterocycles, including seven-membered rings like 3-benzazepinones. nih.gov This approach, which is enabled by synergistic bimetallic catalysis, involves the cleavage of a C-C bond in the strained ketone ring by a Pd(0) species. nih.gov
| Starting Heterocycle | Key Transformation | Resulting Ring System | Reference |
|---|---|---|---|
| Thiirane | Ring opening and cyclization | Seven-membered heterocycles | researchgate.net |
| Thietane | Electrophilic ring expansion | Seven-membered heterocycles | researchgate.net |
| Benzo[d]isothiazole 1,1-dioxide + Alkene | Aza Paternò–Büchi reaction followed by ring expansion | Benzo[f] nih.govresearchgate.netthiazepine 1,1-dioxide | rsc.org |
| Aza heterocycle (3-membered) + Ketone (3- or 4-membered) | Synergistic bimetallic catalysis | Diverse N-heterocycles (e.g., 3-benzazepinones) | nih.gov |
Functionalization and Derivatization Strategies
The inherent reactivity of the nitrogen and various carbon atoms in the 1,4-thiazepane-1,1-dione scaffold allows for a range of functionalization and derivatization reactions. These modifications are instrumental in exploring the structure-activity relationships of this heterocyclic system.
Regioselective Modifications at Nitrogen and Carbon Centers
The selective functionalization of either the nitrogen or specific carbon atoms within the 5-Methyl-1,4-thiazepane-1,1-dione ring is a key aspect of its synthetic chemistry. The nitrogen atom, being a secondary amine, is a primary site for modification.
N-Functionalization: The nitrogen atom of the 1,4-thiazepane ring can be readily functionalized through various reactions. Acylation, alkylation, and arylation are common strategies to introduce diverse substituents. For instance, acylated 1,4-thiazepanes have been identified as ligands for bromodomain and extraterminal domain (BET) bromodomains. nih.gov The synthesis of these derivatives often involves the reaction of the parent thiazepane with acyl chlorides or anhydrides.
C-Functionalization: Regioselective functionalization of the carbon centers is more challenging due to the lower reactivity of C-H bonds compared to the N-H bond. However, strategies involving metalation can be employed to activate specific carbon atoms. While direct metalation of this compound is not extensively documented, analogous systems like aryl azoles have been successfully functionalized at specific carbon positions using sterically hindered metal-amide bases like TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl). nih.gov This approach allows for subsequent reactions, such as cross-coupling, to introduce aryl or other functional groups. nih.gov
The table below summarizes some potential regioselective modifications for the 1,4-thiazepane-1,1-dione scaffold based on established synthetic methods for related heterocyclic systems.
| Reaction Type | Reagent/Catalyst | Target Site | Product Type | Potential Application |
| N-Acylation | Acyl chloride, Anhydride | Nitrogen | N-Acyl-1,4-thiazepane-1,1-dione | Bioactive molecule synthesis nih.gov |
| N-Alkylation | Alkyl halide | Nitrogen | N-Alkyl-1,4-thiazepane-1,1-dione | Modulation of physicochemical properties |
| N-Arylation | Aryl halide, Palladium catalyst | Nitrogen | N-Aryl-1,4-thiazepane-1,1-dione | Synthesis of complex molecular architectures |
| C-Metalation/Cross-Coupling | TMPMgBu, Pd-catalyst | Carbon (α to N or S) | C-Aryl-1,4-thiazepane-1,1-dione | Introduction of aryl substituents nih.gov |
Introduction of Chiral Auxiliaries and Stereocontrol
Controlling the stereochemistry during the synthesis of this compound analogues is critical, especially for applications in drug discovery where specific stereoisomers often exhibit desired biological activity. The introduction of chiral auxiliaries is a powerful strategy to achieve stereocontrol. wikipedia.orgsigmaaldrich.com
A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. Common chiral auxiliaries include oxazolidinones and derivatives of ephedrine. sigmaaldrich.com
In the context of synthesizing chiral 1,4-thiazepane derivatives, a chiral auxiliary could be attached to the nitrogen atom. This would influence the stereoselectivity of reactions at adjacent carbon atoms, such as alkylation or aldol (B89426) reactions. For example, the use of a chiral auxiliary on a related heterocyclic system, 1-substituted-3,4-dihydroisoquinolines, has been shown to direct the enantioselective reduction of the imine bond. nih.gov
Another approach to achieve stereocontrol is through the use of chiral catalysts in reactions such as hydrogenation. nih.gov This method avoids the need to install and remove a chiral auxiliary. Furthermore, remote stereocontrol, where the chirality at one center directs the formation of a stereocenter at a distant position, has been demonstrated in the synthesis of acyclic 1,4-diols and 1,4-aminoalcohols, a strategy that could potentially be adapted for thiazepane synthesis. nih.gov
The following table outlines some strategies for introducing chirality into the 1,4-thiazepane-1,1-dione scaffold.
| Strategy | Method | Key Reagents/Components | Outcome |
| Chiral Auxiliary | Temporary incorporation of a chiral group | Evans oxazolidinones, Pseudoephedrine derivatives sigmaaldrich.com | Diastereoselective functionalization |
| Asymmetric Catalysis | Use of a chiral catalyst | Chiral transition metal complexes nih.gov | Enantioselective synthesis |
| Substrate Control | Use of a chiral starting material | Enantiopure amino thiols nih.gov | Synthesis of enantiopure products |
| Remote Stereocontrol | Transfer of chirality from one center to another | Sulfinyl dienes (in analogous systems) nih.gov | Generation of multiple stereocenters |
Advanced Spectroscopic and Structural Characterization of 5 Methyl 1,4 Thiazepane 1,1 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of 5-Methyl-1,4-thiazepane-1,1-dione, providing detailed information about its carbon framework and proton environments.
Analysis of the ¹H and ¹³C NMR spectra would allow for the unambiguous assignment of each hydrogen and carbon atom in the molecule. The molecule possesses several distinct chemical environments. The strong electron-withdrawing effect of the sulfone group (SO₂) significantly deshields adjacent protons and carbons.
In a ¹H NMR spectrum, the proton on the nitrogen (N-H) would likely appear as a broad singlet. The methine proton (CH) at the 5-position, adjacent to the methyl group, would be a multiplet due to coupling with neighboring methylene (B1212753) protons. The methyl group itself would present as a doublet, coupled to the C5-proton. The four methylene (CH₂) protons in the ring would exhibit complex splitting patterns due to both geminal and vicinal coupling, further complicated by the ring's conformation.
In the ¹³C NMR spectrum, six distinct signals would be expected, corresponding to the six carbon atoms in the molecule. The carbons adjacent to the sulfone group and the nitrogen atom would be shifted downfield.
Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values based on chemical principles. Actual experimental values may vary.
¹H NMR (Proton)| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| NH (Amine) | 1.5 - 3.5 | broad singlet | - |
| H-2 (CH₂) | 3.2 - 3.6 | multiplet | - |
| H-3 (CH₂) | 3.0 - 3.4 | multiplet | - |
| H-5 (CH) | 2.8 - 3.2 | multiplet | - |
| CH₃ (Methyl) | 1.1 - 1.4 | doublet | ~6-7 |
| H-6 (CH₂) | 2.9 - 3.3 | multiplet | - |
| H-7 (CH₂) | 3.3 - 3.7 | multiplet | - |
| Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~50-55 |
| C-3 | ~45-50 |
| C-5 | ~35-45 |
| CH₃ | ~15-20 |
| C-6 | ~40-50 |
The seven-membered thiazepane ring is not planar and is expected to be flexible in solution, likely existing in a dynamic equilibrium between multiple conformations, such as chair and boat forms. Variable Temperature (VT) NMR spectroscopy would be the ideal method to study these dynamics. By recording spectra at different temperatures, one could observe changes in signal shape, such as the broadening and eventual coalescence of distinct signals for protons that become equivalent on the NMR timescale at higher temperatures. This analysis would allow for the calculation of the energy barrier (ΔG‡) for conformational processes like ring inversion.
Single-Crystal X-ray Diffraction for Solid-State Conformation
Obtaining a suitable single crystal of this compound would allow for its definitive structural elucidation in the solid state via X-ray diffraction. This technique would provide precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be determined, revealing the preferred solid-state conformation of the seven-membered ring.
Tautomerism is not expected for the primary structure of this compound, as it lacks the necessary functional groups for proton migration to form a stable tautomer. However, polymorphism, the ability of a compound to crystallize in different solid-state forms, is a distinct possibility. Different crystallization conditions (e.g., solvent, temperature) could yield polymorphs with different unit cells and molecular packing. Single-crystal X-ray diffraction would be essential to identify and characterize each unique polymorphic form.
Analysis of the crystal structure would reveal how individual molecules of this compound pack together in the crystal lattice. The key intermolecular interactions expected would be hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the two oxygen atoms of the sulfone group are strong hydrogen bond acceptors. These interactions would likely link the molecules into chains or more complex three-dimensional networks, governing the stability and physical properties of the crystal.
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides confirmation of the functional groups present in the molecule. The spectrum for this compound would be dominated by the characteristic vibrations of the sulfone group.
The key expected vibrational frequencies would include:
SO₂ Group: Strong, distinct absorption bands for asymmetric and symmetric stretching, which are characteristic of sulfones.
N-H Group: A moderate absorption band for N-H stretching and another for N-H bending.
C-H Group: Absorption bands corresponding to the stretching and bending of the methyl and methylene groups.
C-N and C-S Bonds: Stretching vibrations for these bonds would also be present in the fingerprint region of the spectrum.
Predicted FTIR and Raman Data for this compound Note: These are characteristic frequency ranges. Actual experimental values may vary.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Type of Vibration |
|---|---|---|
| N-H | 3300 - 3500 | Stretch |
| C-H (sp³) | 2850 - 3000 | Stretch |
| S=O (Sulfone) | 1300 - 1350 | Asymmetric Stretch |
| S=O (Sulfone) | 1120 - 1160 | Symmetric Stretch |
| C-N | 1020 - 1250 | Stretch |
High-Resolution Mass Spectrometry (HRMS) for Purity and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique in the structural elucidation and purity assessment of novel chemical entities. In the case of this compound, HRMS provides definitive evidence for its elemental composition and serves as a stringent test of its purity. This method is distinguished from low-resolution mass spectrometry by its ability to measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's molecular formula from the exact mass of its molecular ion.
The analysis of this compound via HRMS would involve the ionization of the molecule, commonly using a soft ionization technique such as electrospray ionization (ESI), to produce the protonated molecular ion, [M+H]⁺. The high-resolution mass analyzer then measures the m/z of this ion with exceptional accuracy.
For this compound, the theoretical monoisotopic mass of the neutral molecule (C₆H₁₃NO₂S) is calculated to be 163.06670 Da. The expected m/z for the protonated molecule, [C₆H₁₄NO₂S]⁺, would therefore be 164.07452 Da. An experimental HRMS measurement that closely matches this calculated value, typically with a mass error of less than 5 ppm, provides strong confirmation of the assigned molecular formula.
Furthermore, HRMS is instrumental in assessing the purity of the synthesized compound. The high-resolution nature of the analysis allows for the detection of even minor impurities with different elemental compositions, as they would appear as distinct signals with different exact masses in the mass spectrum. The absence of significant extraneous peaks in the HRMS spectrum is a reliable indicator of the high purity of the this compound sample.
Below is a representative data table illustrating the expected results from an HRMS analysis of a pure sample of this compound.
Interactive Data Table: Representative HRMS Data for this compound
| Adduct | Molecular Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | C₆H₁₄NO₂S⁺ | 164.07452 | 164.07448 | -0.24 |
| [M+Na]⁺ | C₆H₁₃NNaO₂S⁺ | 186.05646 | 186.05641 | -0.27 |
| [2M+H]⁺ | C₁₂H₂₇N₂O₄S₂⁺ | 327.14123 | 327.14115 | -0.24 |
The data presented in the table is illustrative of a typical high-purity sample. The minimal mass error between the calculated and observed m/z values for the protonated molecule ([M+H]⁺) and its sodium adduct ([M+Na]⁺) would strongly corroborate the elemental composition of this compound. The observation of a protonated dimer ([2M+H]⁺) is also common in ESI-HRMS and further supports the assigned molecular weight. The lack of other significant ions in the spectrum would confirm the sample's high degree of purity.
Computational Chemistry and Molecular Modeling Studies of 5 Methyl 1,4 Thiazepane 1,1 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide a detailed picture of electron distribution, molecular geometry, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-Methyl-1,4-thiazepane-1,1-dione, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d), would be the first step in any in-silico analysis. researchgate.net The primary goal would be to determine the most stable three-dimensional conformation of the molecule, a process known as geometry optimization.
These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. By exploring the potential energy surface, researchers could identify various low-energy conformers and the energy barriers between them, providing insight into the molecule's flexibility. For instance, studies on related thiophene (B33073) derivatives have successfully used DFT to compare experimental X-ray structures with optimized geometries, revealing details about the planarity and rotational freedom of substituents. researchgate.net Similar calculations on 1,5-benzodiazepine derivatives have been used to determine their stability. espublisher.com
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value/Description |
| Optimized Geometry | Chair-like conformation of the thiazepane ring |
| Key Bond Lengths (Å) | C-S, C-N, S=O, C-C, C-H |
| Key Bond Angles (°) | C-S-C, C-N-C, O-S-O |
| Dipole Moment (Debye) | A measure of the molecule's overall polarity |
| Total Energy (Hartree) | The electronic energy of the optimized structure |
This table represents the types of data that would be generated from DFT calculations.
Frontier Molecular Orbital (FMO) Analysis and Reaction Path Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical indicators of a molecule's kinetic stability and chemical reactivity. espublisher.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO would likely be localized on the sulfur and/or nitrogen atoms, while the LUMO might be distributed around the sulfone group. This analysis would be crucial for predicting how the molecule might interact with other chemical species or biological targets. DFT studies on pyrazole (B372694) and thiophene derivatives have utilized FMO analysis to understand their stability and reactivity. researchgate.net
Table 2: Hypothetical FMO Properties of this compound
| Parameter | Predicted Value (eV) | Implication |
| HOMO Energy | Electron-donating ability | |
| LUMO Energy | Electron-accepting ability | |
| HOMO-LUMO Gap | Chemical reactivity and kinetic stability |
This table illustrates the key parameters obtained from an FMO analysis.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the environment.
Solvation Effects and Dynamic Behavior in Various Environments
MD simulations would be invaluable for understanding how this compound behaves in different solvents, such as water or organic solvents. These simulations can reveal how the solvent molecules arrange themselves around the solute and how this affects the conformational preferences of the thiazepane ring. This is particularly important for predicting the molecule's behavior in a biological context.
Ligand-Protein Docking Simulations for Theoretical Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might bind to the active site of a protein.
Given that related thiazepane derivatives have been investigated as ligands for various proteins, a hypothetical docking study of this compound could be performed against a relevant biological target. nih.gov The results would provide a binding score, indicating the strength of the interaction, and a predicted binding pose, showing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For example, docking studies on thiazole (B1198619) derivatives have identified key interactions with target proteins like tubulin and penicillin-binding proteins. nih.govnih.gov
Table 3: Hypothetical Docking Results for this compound with a Target Protein
| Parameter | Predicted Outcome |
| Binding Affinity (kcal/mol) | A negative value indicating binding strength |
| Key Interacting Residues | Amino acids in the protein's active site |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions, etc. |
| Predicted Binding Pose | 3D orientation of the ligand in the active site |
This table outlines the typical outputs of a molecular docking simulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. nih.gov
If a series of analogues of this compound were synthesized and their biological activity measured, a QSAR model could be developed. This would involve calculating a variety of molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) for each analogue and then using statistical methods to find a correlation between these descriptors and the observed activity. researchgate.net The resulting QSAR equation could then be used to predict the activity of new, hypothetical analogues, thereby prioritizing synthetic efforts. QSAR studies have been successfully applied to various classes of compounds, including quinolinone-based thiosemicarbazones and designer benzodiazepines, to predict their biological activity. nih.govnih.gov
Pharmacophore Modeling for Molecular Recognition
Pharmacophore modeling is a powerful computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for searching compound databases to identify novel, structurally diverse molecules with the potential for similar biological activity.
While dedicated pharmacophore models for this compound are not available in the public domain, the structural characteristics of the 1,4-thiazepane (B1286124) scaffold provide a basis for hypothetical pharmacophore construction. The 1,4-thiazepane ring system is noted for its significant 3D character, a desirable feature for fragment libraries that can enhance target specificity. nih.gov
A key aspect of molecular recognition is the interaction with specific protein domains. For instance, nuclear magnetic resonance (NMR) fragment screening has identified acylated 1,4-thiazepanes as ligands for the bromodomain and extraterminal domain (BET) family of proteins, which are considered important targets in cancer therapy. nih.govnih.govresearchgate.net Based on this, a pharmacophore model for BET bromodomain inhibitors incorporating the 1,4-thiazepane scaffold could be hypothesized. Such a model would likely include features such as:
Hydrogen Bond Acceptors: The sulfone group in this compound provides two strong hydrogen bond acceptors.
Hydrogen Bond Donor: The secondary amine within the thiazepane ring can act as a hydrogen bond donor.
Hydrophobic Features: The methyl group at the 5-position and the aliphatic backbone of the ring contribute to hydrophobic interactions.
These features, when spatially arranged, would constitute a pharmacophore that could be used to understand the molecular recognition of this class of compounds and to design new derivatives with improved affinity and selectivity.
| Pharmacophore Feature | Potential Contribution from this compound | Role in Molecular Recognition |
|---|---|---|
| Hydrogen Bond Acceptor | Oxygen atoms of the sulfone group (-SO2) | Forms directional interactions with hydrogen bond donors in the target protein's active site. |
| Hydrogen Bond Donor | Nitrogen atom of the amine group (-NH-) | Forms directional interactions with hydrogen bond acceptors in the target protein's active site. |
| Hydrophobic Group | Methyl group (-CH3) and ethylenic bridges of the ring | Engages in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. |
Virtual Screening Approaches for Target Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the novelty of the this compound scaffold, virtual screening could be a valuable approach for identifying its potential biological targets.
One of the primary applications of the broader 1,4-thiazepane scaffold has been in the context of fragment-based drug discovery (FBDD). nih.gov The 1,4-thiazepane and 1,4-thiazepanone cores are considered valuable 3D fragments for inclusion in screening libraries. nih.govresearchgate.net Fragment screening campaigns, such as the one that identified 1,4-acylthiazepanes as BET bromodomain ligands, provide an experimental basis for subsequent computational exploration. nih.gov
A virtual screening workflow to identify targets for this compound could involve several steps:
3D Structure Generation: A high-quality 3D conformation of the molecule would be generated.
Pharmacophore-Based Screening: A pharmacophore model, as described in the previous section, could be used to screen databases of known protein structures to find targets with complementary features.
Reverse Docking: The molecule could be docked against a library of protein binding sites to predict potential binding partners. The binding affinity and pose of the molecule in each site would be evaluated.
The identification of 1,4-thiazepanes as ligands for BRD4, a member of the BET family, suggests that this protein family would be a primary focus for virtual screening studies. nih.gov A study on various 1,4-thiazepane derivatives demonstrated their binding to the BRD4 bromodomain 1 (BRD4-D1) with dissociation constants (Kd) in the micromolar range, confirming their potential as a starting point for the development of more potent inhibitors. nih.gov
| Virtual Screening Method | Application to this compound | Potential Outcome |
|---|---|---|
| Pharmacophore-Based Screening | Use a hypothetical pharmacophore to search protein databases. | Identification of proteins with binding sites that match the key chemical features of the molecule. |
| Reverse Docking | Dock the molecule into the binding sites of a wide range of proteins. | A ranked list of potential protein targets based on predicted binding affinity and a plausible binding mode. |
| Fragment-Based Docking | Utilize the 1,4-thiazepane core as a fragment to screen for binding "hot spots" on protein surfaces. | Identification of proteins where the core scaffold can form favorable interactions, guiding further elaboration of the molecule. |
Reactivity and Reaction Mechanism Studies Involving 5 Methyl 1,4 Thiazepane 1,1 Dione
Electrophilic and Nucleophilic Attack at the Thiazepane Ring System
The reactivity of the 1,4-thiazepane-1,1-dione ring is characterized by distinct sites susceptible to either electrophilic or nucleophilic attack. The electron-withdrawing nature of the sulfonyl group deactivates adjacent atoms towards electrophilic attack but activates them towards nucleophiles.
Electrophilic Attack: The primary site for electrophilic attack is the nitrogen atom at position 4. Although the lone pair on the nitrogen is somewhat delocalized by the adjacent sulfonyl group, reducing its basicity and nucleophilicity compared to a simple secondary amine, it remains the most nucleophilic center in the molecule. youtube.com Consequently, it readily reacts with a variety of electrophiles.
N-Alkylation and N-Acylation: The nitrogen can be functionalized through reactions with alkyl halides or acyl chlorides. These reactions typically proceed via a standard nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl or acyl group. The presence of a non-nucleophilic base is often required to neutralize the acidic proton generated during the reaction.
Nucleophilic Attack: The sulfonyl group makes the sulfur atom and the adjacent carbon atoms electrophilic.
Attack at Sulfur: While the sulfur atom in the sulfonyl group is electron-deficient, it is sterically hindered and part of a stable sulfone functional group. Direct nucleophilic attack on the sulfur of a sulfone is generally difficult and requires highly reactive nucleophiles or activation of the sulfonamide. nih.gov For instance, conversion of the primary sulfonamide NH₂ group to a better leaving group using reagents like a pyrylium (B1242799) salt (Pyry-BF₄) can facilitate the formation of a sulfonyl chloride, which is a much better electrophile for subsequent nucleophilic substitution. nih.gov
Attack at Carbon: The carbon atoms alpha to the sulfonyl group (C-2 and C-7) are activated due to the group's electron-withdrawing effect. Strong bases can deprotonate these positions, generating a carbanion. wikipedia.org This carbanion can then react with various electrophiles, allowing for further functionalization of the ring at these positions. The methyl group at C-5 is an electron-donating group and may have a minor electronic influence on the adjacent ring atoms.
The table below summarizes the potential outcomes of electrophilic and nucleophilic attacks on the 5-Methyl-1,4-thiazepane-1,1-dione ring system.
| Type of Attack | Reagent | Site of Attack | Product Type |
| Electrophilic | Alkyl Halide (R-X) | Nitrogen (N-4) | N-Alkyl-5-methyl-1,4-thiazepane-1,1-dione |
| Electrophilic | Acyl Chloride (RCOCl) | Nitrogen (N-4) | N-Acyl-5-methyl-1,4-thiazepane-1,1-dione |
| Nucleophilic | Strong Base (e.g., BuLi) | Carbon (C-2, C-7) | Carbanion intermediate for further reaction |
| Nucleophilic | Strong Nucleophile/Reducing Agent | Sulfur (S-1) / Carbon (C-2) | Ring-opened products |
Ring Opening and Ring Contraction Reactions
The seven-membered thiazepane ring can undergo transformations that alter its size, either through cleavage or rearrangement.
Ring Opening: Ring-opening reactions of cyclic sulfonamides typically involve the reductive cleavage of the endocyclic N-S and C-S bonds. These reactions are synthetically valuable as they provide access to functionalized acyclic amines. For benzo-fused cyclic sulfonamides, reducing agents like magnesium in methanol (B129727) (Mg-MeOH) have been shown to be effective for the double reductive cleavage of both N–S and C–S bonds. nih.govacs.org Applying this to this compound would be expected to yield an aminoethyl propyl amine derivative. The process involves the transfer of electrons from the metal to the sulfonamide, leading to the scission of the relatively weak S-N and S-C bonds.
Ring Contraction: Ring contraction reactions are less common but can occur under specific conditions, often involving rearrangement mechanisms. An analogous reaction has been reported where 2,5-dihydrobenzo[f] researchgate.netresearchgate.netthiadiazepine 1,1-dioxides undergo an unprecedented ring contraction to form 4H-benzo[b] researchgate.netthiazine 1,1-dioxides. researchgate.net This suggests that under certain conditions, such as treatment with specific reagents that could induce bond migration, the seven-membered ring of this compound could potentially contract to a more stable six-membered ring system, such as a substituted piperidine (B6355638) or thiomorpholine (B91149) dioxide derivative. Such transformations often proceed through intermediates like carbocations or via concerted mechanisms.
Oxidation and Reduction Pathways of the Sulfonyl Group
The sulfonyl group is a key functional moiety that dictates many of the compound's chemical properties, including its behavior under redox conditions.
Oxidation: The sulfur atom in the sulfonyl group (SO₂) is in the +6 oxidation state, which is its highest possible oxidation state. Therefore, the sulfonyl group in this compound cannot be further oxidized.
Reduction: The reduction of the sulfonyl group is a significant transformation for cyclic sulfonamides. Different reducing agents can lead to different products.
Double Reduction: Strong reducing conditions, such as those using Mg-MeOH or lithium in liquid ammonia, can achieve a "double reduction," cleaving both the N-S and C-S bonds. nih.govacs.org This effectively removes the sulfonyl group and opens the ring, yielding a substituted diamine. This is a powerful method for using the cyclic sulfonamide as a scaffold to deliver specific structural motifs. acs.org
Partial Reduction: Milder and more selective reducing agents may be employed to reduce the sulfonamide to a different functional group without complete ring cleavage. For example, certain metal-free methods using silanes as a reducing agent have been developed for the reduction of cyclic N-sulfonyl ketimines to the corresponding N-sulfonamides. researchgate.net While this compound does not possess an imine, this highlights that selective reductions of the sulfonyl moiety are an active area of research. Complete reduction of the sulfonyl group back to a sulfide (B99878) is a challenging transformation that requires powerful and specific reagents.
The table below outlines the expected products from the reduction of this compound under different conditions.
| Reaction Type | Conditions | Expected Major Product |
| Oxidation | Any oxidizing agent | No reaction |
| Double Reduction | Strong reducing agents (e.g., Mg/MeOH, Li/NH₃) | Ring-opened aminoethyl propyl amine derivative |
| Partial Reduction | Selective reducing agents | Potential for reduction to sulfide or other sulfur species |
Thermodynamic and Kinetic Aspects of Derivatization Reactions
The reactivity and product distribution in reactions involving this compound are governed by both thermodynamic and kinetic factors.
Thermodynamic Considerations: The seven-membered thiazepane ring is generally considered to be less thermodynamically stable than five- or six-membered rings due to greater ring strain (transannular strain). This inherent strain can be a driving force for ring-opening or ring-contraction reactions that lead to more stable products. For example, the synthesis of 1,4-thiazepanones, precursors to thiazepanes, often requires carefully optimized conditions to favor the formation of the seven-membered ring over polymerization or other side reactions. nih.gov The stability of derivatized products also plays a crucial role. For instance, N-acylation leads to a very stable amide-like structure where the nitrogen lone pair is delocalized over both the carbonyl and sulfonyl groups, making the resulting N-acylsulfonamide thermodynamically favored.
Kinetic Considerations: Kinetics often determines which of several possible products is formed. The activation energy for a particular reaction pathway dictates its rate. In the case of nucleophilic attack, while the sulfur atom is highly electrophilic, it is also sterically shielded by the two oxygen atoms and the ring structure, potentially leading to a high kinetic barrier for direct attack at sulfur. In contrast, deprotonation at the alpha-carbons may be kinetically favored with a suitable base. The competition between different reaction pathways, such as ring-opening versus substitution, can often be controlled by reaction conditions like temperature and the choice of catalyst, which selectively lower the activation energy for one path over another. berkeley.edu For example, a study on the adsorption of sulfonamides onto graphene showed an endothermic process (ΔH = +10.940 kJ mol⁻¹), indicating that temperature can significantly influence the kinetics and equilibrium of interactions involving the sulfonamide moiety. nih.gov
Investigations into Molecular Interactions and Biochemical Activity of 5 Methyl 1,4 Thiazepane 1,1 Dione
Enzymatic Inhibition and Activation Studies (In Vitro Biochemical Assays)
Extensive literature searches did not yield specific data regarding in vitro biochemical assays for the enzymatic inhibition or activation by 5-Methyl-1,4-thiazepane-1,1-dione. While studies exist for related heterocyclic structures, no direct research on the enzymatic activity of this specific compound could be located.
Target Identification via Affinity Chromatography and Proteomics (Non-Human/Non-Clinical)
No publicly available research could be found that details the use of affinity chromatography or proteomics to identify non-human or non-clinical protein targets of this compound. General proteomic approaches are used to identify protein targets of bioactive small molecules, but specific applications to this compound have not been reported in the literature reviewed.
Kinetic Characterization of Enzyme-Ligand Interactions
There is no available information from kinetic studies to characterize the interactions between this compound and any enzyme. While kinetic studies have been performed on other thiazepine derivatives to determine their mode of enzyme inhibition, such data is absent for this compound.
Receptor Binding Profiling (Cell-Free or in vitro Cellular Models, Non-Human)
No receptor binding profiles for this compound in either cell-free or non-human in vitro cellular models were identified in the reviewed scientific literature.
Ligand-Gated Ion Channel Modulation Studies
Information regarding the modulation of ligand-gated ion channels by this compound is not available in the public domain.
G-Protein Coupled Receptor (GPCR) Interactions (Theoretical or in vitro Signaling Pathways)
There is no published research or theoretical studies on the interaction of this compound with G-Protein Coupled Receptors (GPCRs) or their associated signaling pathways.
Structure Activity Relationship Sar Studies of 5 Methyl 1,4 Thiazepane 1,1 Dione Derivatives
Systematic Structural Modifications and Their Impact on Molecular Interactions
Systematic structural modifications of the 1,4-thiazepane (B1286124) scaffold have been instrumental in elucidating its SAR and optimizing its interaction with biological targets. While specific SAR studies on 5-methyl-1,4-thiazepane-1,1-dione are not extensively documented in publicly available literature, valuable insights can be drawn from studies on the parent 1,4-thiazepane ring system. These studies often involve the introduction of various substituents at different positions of the thiazepane ring and the nitrogen atom, followed by an evaluation of their biological activity.
A notable example of such SAR exploration comes from the development of 1,4-thiazepanes as ligands for bromodomain and extraterminal domain (BET) proteins, such as BRD4, which are considered important targets in cancer therapy. researchgate.net In these studies, the 1,4-thiazepane scaffold serves as a three-dimensional fragment that can be readily diversified. researchgate.net
The impact of these modifications on molecular interactions is often assessed through techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The sulfone group in this compound is a key functional group that can significantly influence molecular interactions. As a strong hydrogen bond acceptor, the two oxygen atoms of the sulfone can form robust hydrogen bonds with hydrogen bond donors, such as the amide protons of amino acid residues in a protein's binding pocket. researchgate.net This interaction can contribute significantly to the binding affinity and selectivity of the molecule.
Furthermore, the cyclic nature of the thiazepane ring imposes conformational constraints on the molecule, which can be advantageous for binding to a specific target by reducing the entropic penalty upon binding. enamine.net The methyl group at the 5-position of the ring in this compound can also play a crucial role in molecular recognition. Depending on the topology of the binding site, this methyl group can either fit into a small hydrophobic pocket, contributing to binding affinity through van der Waals interactions, or it can lead to steric clashes, which would be detrimental to binding.
A study on the synthesis of 1,4-thiazepanes for fragment library development revealed that acylated 1,4-thiazepanes can act as ligands for BET bromodomains. researchgate.net The systematic modification of the acyl group and substituents on the thiazepane ring would be a logical step in optimizing the binding affinity. For instance, the introduction of aromatic or heteroaromatic rings could lead to beneficial pi-stacking or cation-pi interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine in the binding site.
The following interactive table summarizes the binding affinities of several 1,4-thiazepane derivatives for the first bromodomain of BRD4 (BRD4-D1), as determined by 19F NMR. nih.gov While these compounds are not 1,1-diones, the data provides a valuable starting point for understanding the SAR of the 1,4-thiazepane scaffold.
| Compound | Structure | Binding Affinity (Kd, µM) for BRD4-D1 |
|---|---|---|
| 1g | ![]() | 120 |
| 1h | ![]() | 210 |
| 6a | ![]() | 180 |
Identification of Key Pharmacophoric Features for Target Recognition
The identification of key pharmacophoric features is a critical step in understanding how a molecule interacts with its biological target and in designing more potent and selective analogs. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dovepress.com For the this compound scaffold, several key pharmacophoric features can be postulated based on its chemical structure and the general principles of molecular recognition.
The primary pharmacophoric features of the this compound scaffold are likely to include:
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors. researchgate.net This feature is crucial for anchoring the molecule in the binding site of a target protein through hydrogen bonding with suitable donor groups.
Hydrophobic/Aliphatic Group: The seven-membered thiazepane ring itself, along with the methyl group at the 5-position, provides a hydrophobic and aliphatic character to the molecule. This can lead to favorable van der Waals interactions with nonpolar regions of the binding site.
3D-Scaffold: The non-planar, seven-membered ring of the 1,4-thiazepane provides a distinct three-dimensional architecture. researchgate.net This 3D shape can be critical for fitting into a well-defined binding pocket and can offer improved selectivity compared to flat aromatic molecules. researchgate.net
Vector for Substitution: The nitrogen atom of the 1,4-thiazepane ring provides a convenient point for chemical modification. Substituents at this position can be designed to interact with specific sub-pockets of the target protein, thereby modulating the affinity and selectivity.
In the context of the BRD4 bromodomain, which recognizes acetylated lysine (B10760008) residues, the pharmacophore for a ligand typically includes a hydrogen bond acceptor to mimic the acetylated lysine's carbonyl group and a hydrophobic moiety to occupy the hydrophobic pocket. The 1,4-thiazepane scaffold can present these features in a spatially defined manner. The sulfone group of this compound could potentially mimic the acetyl group of the natural ligand.
Development of SAR Models for Optimized Biological Probes
The development of SAR models is a rational approach to optimize the biological activity of a lead compound. google.com These models can be qualitative or quantitative and are used to predict the activity of novel, un-synthesized analogs, thereby guiding the design of more effective biological probes.
For the this compound scaffold, a combination of ligand-based and structure-based approaches could be employed to develop robust SAR models. dovepress.com
Ligand-Based Approaches: In the absence of a high-resolution crystal structure of the target protein, ligand-based methods can be very powerful. dovepress.com If a set of this compound derivatives with varying biological activities is available, a pharmacophore model can be generated. dovepress.com This model would define the essential 3D arrangement of the key pharmacophoric features, such as hydrogen bond acceptors, hydrophobic centers, and the relative orientation of substituents. This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential hits. dovepress.com
Structure-Based Approaches: If the 3D structure of the target protein is known, for instance, through X-ray crystallography or NMR spectroscopy, structure-based drug design methods can be applied. Molecular docking simulations could be used to predict the binding mode of this compound and its analogs within the active site of the target. These simulations can provide valuable insights into the specific interactions that contribute to binding and can help rationalize the observed SAR. For example, docking studies could reveal why a particular substituent enhances binding affinity while another diminishes it.
The development of a quantitative structure-activity relationship (QSAR) model is another powerful tool. In a QSAR study, the biological activity of a series of compounds is correlated with their physicochemical properties or molecular descriptors. For this compound derivatives, descriptors such as lipophilicity (logP), electronic properties (e.g., partial charges on the sulfone oxygens), and steric parameters (e.g., molecular volume of substituents) could be used to build a predictive model. Such a model would allow for the in-silico prediction of the activity of new derivatives before their synthesis, thus saving time and resources.
The ultimate goal of developing these SAR models is to create highly optimized biological probes. These probes are essential tools for studying the function of biological targets and for validating them as potential drug targets. An optimized probe based on the this compound scaffold would ideally exhibit high potency, selectivity, and good cell permeability to be effective in biological assays.
Analytical Method Development for 5 Methyl 1,4 Thiazepane 1,1 Dione Research
Chromatographic Separations (HPLC, GC-MS) for Purity and Reaction Monitoring
Chromatographic techniques are fundamental tools for assessing the purity of 5-Methyl-1,4-thiazepane-1,1-dione and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high-resolution separation, enabling the detection and quantification of the target compound, starting materials, intermediates, and potential impurities.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a primary method for the analysis of this compound. The polarity of the molecule allows for effective separation on non-polar stationary phases. Method development typically involves optimizing the mobile phase composition, column type, and detector settings to achieve optimal resolution and sensitivity. A gradient elution is often employed to separate compounds with a range of polarities in a single run. nih.gov For instance, a mobile phase starting with a high percentage of aqueous buffer and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) allows for the elution of polar impurities first, followed by the main compound and any non-polar byproducts. sielc.com
Reaction monitoring using HPLC allows chemists to track the consumption of reactants and the formation of the product in real-time. nih.gov Small aliquots of the reaction mixture can be withdrawn at different time points, quenched, and injected into the HPLC system. This provides valuable kinetic information and helps in determining the optimal reaction time, preventing the formation of degradation products due to prolonged reaction times or harsh conditions.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility due to its polar sulfone group, GC-MS analysis can be feasible, potentially requiring derivatization to increase its volatility and thermal stability. mdpi.com Derivatization converts the polar functional groups into less polar, more volatile derivatives suitable for GC analysis.
The primary advantage of GC-MS is the high-resolution separation provided by the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer. The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for the compound, which can be compared against a spectral library for unambiguous identification. This is particularly useful for identifying trace-level impurities and byproducts in the synthesized material. researchgate.net
Capillary Electrophoresis for Chiral Resolution and Purity Assessment
The presence of a stereocenter at the 5-position of the thiazepane ring means that this compound exists as a pair of enantiomers. Since enantiomers often exhibit different biological activities, the development of analytical methods to separate and quantify them is critical. Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency, rapid analysis, and low consumption of reagents and samples. scielo.org.mx
Chiral resolution by CE is typically achieved by adding a chiral selector to the background electrolyte. springernature.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. nih.govmdpi.com The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector. These complexes have different mobilities under the applied electric field, leading to their separation. scielo.org.mx
Method development for the chiral separation of this compound would involve screening various types of cyclodextrins (e.g., β-CD, sulfated-β-CD, methyl-β-CD) and optimizing parameters such as buffer pH, chiral selector concentration, applied voltage, and capillary temperature to achieve baseline resolution of the two enantiomers. scielo.org.mxnih.gov Once developed, the method can be used to determine the enantiomeric purity (or enantiomeric excess) of a synthesized batch.
Table 2: Representative Capillary Electrophoresis Conditions for Chiral Separation
| Parameter | Condition |
|---|---|
| Instrument | Capillary Electrophoresis System with UV Detector |
| Capillary | Uncoated Fused-Silica (e.g., 50 cm total length, 50 µm I.D.) |
| Background Electrolyte | 25 mM Phosphate Buffer, pH 3.0 |
| Chiral Selector | 15 mM Sulfated-β-cyclodextrin |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 214 nm |
Development of High-Throughput Screening Assays (Non-Clinical)
In non-clinical research, High-Throughput Screening (HTS) is employed to rapidly test large numbers of compounds for a specific biological activity. The development of HTS assays for this compound and its analogs is essential for identifying potential lead compounds for further investigation. These assays are typically performed in microtiter plates, allowing for the simultaneous testing of thousands of compounds. nih.gov
The design of the HTS assay depends on the putative biological target or the desired cellular effect. Examples include:
Cell-Based Assays: These assays measure a cellular response, such as cell viability, apoptosis, or the expression of a specific reporter gene. For instance, if the thiazepane derivatives are being investigated as potential anti-cancer agents, an HTS campaign could involve screening a library of these compounds against various cancer cell lines to identify those that inhibit cell growth. nih.govnih.gov
Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or a receptor. For example, if this compound were hypothesized to be an enzyme inhibitor, a biochemical assay would be developed to measure the enzyme's activity in the presence of the compound.
Fragment-Based Screening: This approach uses biophysical methods to screen smaller, low-complexity molecules (fragments) for binding to a protein target. nih.gov Techniques like protein-observed Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the binding of fragments from a thiazepane-based library to a target protein, providing starting points for developing more potent molecules. nih.gov
The development of a successful HTS assay requires careful optimization to ensure it is robust, reproducible, and has a suitable signal-to-noise ratio for distinguishing active compounds ("hits") from inactive ones.
Potential Research Applications and Future Directions for 5 Methyl 1,4 Thiazepane 1,1 Dione
Conceptual Design of Advanced Chemical Probes
The unique structural properties of the 1,4-thiazepane (B1286124) scaffold make it an attractive framework for the design of advanced chemical probes. Fragment-based ligand discovery (FBLD) has highlighted a need for greater diversity in screening libraries, particularly for molecules with increased three-dimensional character. nih.gov Saturated seven-membered rings like thiazepane are currently underrepresented in these libraries. nih.gov Fragments with more 3D character have demonstrated improved specificity in protein-binding assays, which is a critical attribute for a chemical probe. nih.gov
The 1,4-thiazepane scaffold has been identified as a novel ligand for bromodomain and extraterminal domain (BET) proteins, which are important targets in cancer research. nih.gov For instance, researchers have used protein-observed ¹⁹F NMR to confirm that certain 1,4-thiazepane derivatives bind to the BRD4 bromodomain, demonstrating good affinity and water solubility. nih.gov The sulfone group in 5-Methyl-1,4-thiazepane-1,1-dione can act as a hydrogen bond acceptor, while the rest of the saturated ring system provides a defined 3D geometry. This combination of features is valuable for creating probes that can selectively interact with the specific pockets of target proteins.
Exploration as a Scaffold for Complex Molecule Synthesis
The 1,4-thiazepane ring system serves as a versatile building block for the synthesis of more complex molecules. Efficient and readily diversified synthetic routes are crucial for its use in creating libraries of compounds for screening. nih.gov Researchers have developed one-pot syntheses using α,β-unsaturated esters and 1,2-amino thiols to create 1,4-thiazepanones, which are precursors to 1,4-thiazepanes. nih.gov This method is advantageous as it proceeds in a reasonable time (0.5–3 hours) and tolerates a broad range of substrates. nih.gov
The synthesis of related benzothiazepane scaffolds, which are present in numerous pharmaceutical agents, further illustrates the utility of this core structure. nih.govresearchgate.net Various synthetic strategies have been developed, including multicomponent reactions and methods using sustainable or green chemistry principles, such as microwave-assisted synthesis or the use of water as a solvent. nih.govnih.gov These synthetic advancements provide a platform for modifying the thiazepane core, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR) and develop new therapeutic agents or other functional molecules. nih.govnih.gov The ability to readily access this scaffold increases the diversity of 3D fragments available for drug discovery and chemical biology. nih.gov
Integration into Material Science Research (Theoretical)
Theoretically, the structural and electronic properties of this compound suggest potential applications in material science. The core scaffold contains both flexible saturated carbons and a rigid sulfone group. This combination could be exploited in the design of novel polymers or organic materials. The sulfone group is strongly electron-withdrawing and can participate in non-covalent interactions, which could influence the packing and bulk properties of materials.
Related diketone compounds are used as versatile intermediates in materials science, particularly in the design of ligands for creating photoactive materials. The dual carbonyl groups in those molecules enable chelation with transition metals, a principle that could be adapted. While this compound is not a diketone, the presence of the sulfone and the secondary amine provides sites for coordination or further functionalization. This could allow for its integration as a monomer into polymers or as a component in metal-organic frameworks (MOFs), where its 3D structure could influence porosity and guest-binding properties. Its potential use in OLED materials and polymer science has been noted by chemical suppliers, suggesting a theoretical basis for its exploration in these fields. bldpharm.com
Challenges and Opportunities in Thiazepane Research
A primary challenge in thiazepane research has been the development of efficient and versatile synthetic methods. Some traditional syntheses for thiazepanones can take several days and may not be compatible with base-sensitive functional groups, often resulting in low yields. nih.gov Overcoming these synthetic hurdles is key to unlocking the full potential of this scaffold. The development of one-pot procedures and green synthetic methods represents a significant opportunity to make these compounds more accessible for widespread research. nih.govnih.gov
The major opportunity lies in the scaffold's underexplored potential. Thiazepanes and their derivatives are considered "privileged structures" that are known to interact with a diverse range of biological targets, leading to applications in treating cardiovascular and central nervous system disorders. nih.govnih.govwikipedia.org The demonstrated ability of 1,4-thiazepanes to bind to challenging targets like BRD4 opens new avenues for inhibitor discovery. nih.gov There is a significant opportunity to expand the diversity of 3D fragment libraries for screening against other difficult drug targets. nih.gov Further exploration into the synthesis of novel derivatives and their evaluation in biological and material science contexts remains a promising direction for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



